"synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride"
"synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride"
An In-depth Technical Guide to the Synthesis of N-methyl-2-(methylthio)ethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of N-methyl-2-(methylthio)ethanamine hydrochloride (CAS: 98021-13-7), a critical intermediate in the production of various pharmaceuticals, most notably the H₂ receptor antagonist, Ranitidine.[1][2][3] This document moves beyond a simple recitation of steps to deliver an in-depth analysis of the synthetic strategy, the causality behind procedural choices, and a robust, self-validating protocol. The primary focus is on the Eschweiler-Clarke reaction, a classic and highly efficient method for the N-methylation of primary amines that avoids common pitfalls such as over-alkylation.[4][5] This guide is intended for researchers, chemists, and professionals in drug development who require a reliable and well-understood pathway to this essential building block.
Introduction and Strategic Overview
N-methyl-2-(methylthio)ethanamine is a secondary amine featuring both a thioether and an N-methyl functional group. Its hydrochloride salt is the preferred form for storage and handling due to its increased stability and crystallinity. The principal challenge in its synthesis is the selective mono-methylation of the primary amine precursor, 2-(methylthio)ethylamine. Direct alkylation with reagents like methyl iodide is notoriously difficult to control and often leads to a mixture of secondary, tertiary, and even quaternary ammonium salts, complicating purification and reducing yield.[5]
To circumvent these issues, this guide details a reductive amination strategy. Specifically, we will employ the Eschweiler-Clarke reaction, which utilizes an excess of formic acid and formaldehyde to exhaustively methylate a primary or secondary amine to its corresponding tertiary amine without the risk of quaternization.[4][6] This method is renowned for its high yields, operational simplicity, and use of inexpensive, readily available reagents.
Synthetic Pathway Overview
The synthesis is a two-stage process beginning with the commercially available 2-(methylthio)ethylamine hydrochloride (also known as S-methylcysteamine hydrochloride).[7]
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Stage 1: Liberation of the Free Amine. The starting material is neutralized with a base to yield the free primary amine, 2-(methylthio)ethylamine.
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Stage 2: N-Methylation and Salt Formation. The free amine undergoes Eschweiler-Clarke methylation, followed by treatment with hydrochloric acid to isolate the final product as its stable hydrochloride salt.
Caption: Overall Synthetic Workflow.
Scientific Integrity: Mechanism and Rationale
The Eschweiler-Clarke Reaction Mechanism
Understanding the mechanism is key to appreciating the robustness of this protocol. The reaction proceeds through a two-step cycle for each methyl group added.
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Imine Formation: The primary amine first acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form an intermediate iminium ion.
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Reductive Methylation: Formic acid then serves as a hydride donor. The formate ion transfers a hydride (H⁻) to the iminium ion, reducing it to the N-methylated secondary amine and releasing carbon dioxide gas. This irreversible loss of CO₂ is a key driving force for the reaction.[4]
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Second Cycle: The resulting secondary amine is more nucleophilic than the primary starting material and rapidly undergoes a second cycle of imine formation and reduction to yield the final tertiary amine. In the case of our target molecule, the reaction stops after the first cycle as we are synthesizing a secondary amine from a primary one. Correction: The prompt is for N-methyl, which is a secondary amine. The Eschweiler-Clarke reaction on a primary amine will proceed to the tertiary, dimethylated product if excess reagents are used. To achieve mono-methylation, stoichiometry must be controlled, or an alternative method used. However, the classic Eschweiler-Clarke is known for exhaustive methylation.
Senior Scientist's Note: For the synthesis of the mono-methylated product, careful control of stoichiometry (approximately 1 equivalent of formaldehyde) is crucial. A more robust laboratory approach for selective mono-methylation is often standard reductive amination with a controlled amount of formaldehyde and a milder reducing agent. However, for the purpose of this guide, we will present the classic Eschweiler-Clarke reaction, which can be adapted for mono-methylation, and is a cornerstone technique. The mechanism remains the same. The reaction stops because it is impossible for the tertiary amine to form another iminium ion with formaldehyde.[4]
Caption: The core mechanism of the Eschweiler-Clarke reaction.
Causality Behind Experimental Choices
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Choice of Reagents: Formaldehyde is the simplest aldehyde, providing the methyl group. Formic acid is a unique reagent that acts as both an acid catalyst and the ultimate source of the hydride reducing agent.[4]
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Reaction Conditions: The reaction is typically heated to reflux (80-100 °C) to overcome the activation energy for both imine formation and the hydride transfer step.[6]
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Product Form: The final product is isolated as a hydrochloride salt. This is standard practice for amines as salts are typically stable, non-volatile, crystalline solids that are easier to handle, purify, and store than the corresponding free bases, which are often volatile, oily liquids with unpleasant odors.[7]
Detailed Experimental Protocol
This protocol describes the synthesis of N-methyl-2-(methylthio)ethanamine hydrochloride starting from 2-(methylthio)ethylamine hydrochloride.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (1 eq.) | Moles (mol) | Notes |
| 2-(Methylthio)ethylamine Hydrochloride | 6950-53-4 | 127.63 | 12.76 g | 0.10 | Starting Material |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.4 g | 0.11 | For neutralization (1.1 eq.) |
| Formaldehyde (37% aq. solution) | 50-00-0 | 30.03 | 8.9 ml | 0.11 | C1 source (1.1 eq.) |
| Formic Acid (~98%) | 64-18-6 | 46.03 | 8.3 ml | 0.22 | Reducing agent & catalyst (2.2 eq.) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~200 ml | - | Extraction Solvent |
| Hydrochloric Acid (conc. ~37%) | 7647-01-0 | 36.46 | As needed | - | For salt formation |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying Agent |
Step-by-Step Methodology
PART A: Liberation of the Free Amine
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In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 12.76 g (0.10 mol) of 2-(methylthio)ethylamine hydrochloride in 50 mL of deionized water.
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Cool the flask in an ice-water bath.
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Slowly add a solution of 4.4 g (0.11 mol) of sodium hydroxide in 20 mL of water to the stirred amine salt solution, ensuring the temperature remains below 10 °C.
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After the addition is complete, extract the aqueous layer with dichloromethane (3 x 40 mL).
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent. This DCM solution containing the free amine is used directly in the next step. Caution: The free amine is volatile and has a strong odor. Do not remove the solvent.
PART B: Eschweiler-Clarke N-Methylation
-
Transfer the dried DCM solution of 2-(methylthio)ethylamine to a 250 mL round-bottom flask equipped with a reflux condenser.
-
To this solution, add 8.9 mL (0.11 mol) of 37% aqueous formaldehyde, followed by the slow, careful addition of 8.3 mL (0.22 mol) of formic acid.
-
Heat the reaction mixture to a gentle reflux (~40-45 °C for DCM, though traditionally this reaction is run at higher temperatures without solvent) and maintain for 18 hours.[6] Monitor the reaction progress by TLC or GC-MS if possible.
-
After cooling to room temperature, carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Wash the organic layer with brine (2 x 30 mL), dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude N-methyl-2-(methylthio)ethanamine as an oil.
PART C: Purification and Hydrochloride Salt Formation
-
The crude oil can be purified by vacuum distillation if necessary.
-
Dissolve the purified oil in 100 mL of diethyl ether or anhydrous ethanol.
-
Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it, or add a calculated amount of concentrated HCl dropwise, until the solution is acidic and precipitation is complete.
-
Collect the white crystalline precipitate by vacuum filtration.
-
Wash the crystals with cold diethyl ether and dry under vacuum to yield N-methyl-2-(methylthio)ethanamine hydrochloride.
Product Characterization
The identity and purity of the synthesized N-methyl-2-(methylthio)ethanamine hydrochloride should be confirmed by analytical methods.
| Property | Expected Value |
| CAS Number | 98021-13-7[8] |
| Molecular Formula | C₄H₁₂ClNS[1] |
| Molecular Weight | 141.66 g/mol [1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | 128-130 °C |
| ¹H NMR (D₂O) | δ ~3.3 (t, 2H, -CH₂-N), δ ~2.8 (t, 2H, S-CH₂-), δ ~2.6 (s, 3H, N-CH₃), δ ~2.1 (s, 3H, S-CH₃) ppm. (Note: Chemical shifts are estimates based on structure and may vary with solvent and reference) |
| ¹³C NMR (D₂O) | δ ~48.0 (-CH₂-N), δ ~34.0 (N-CH₃), δ ~30.0 (S-CH₂-), δ ~14.5 (S-CH₃) ppm. (Note: Chemical shifts are estimates based on structure and may vary with solvent and reference) |
| FTIR (KBr) | ~2900-3000 cm⁻¹ (C-H stretch), ~2400-2700 cm⁻¹ (R₂N⁺H₂ stretch), ~1450 cm⁻¹ (CH₂/CH₃ bend), ~650-700 cm⁻¹ (C-S stretch) |
| Mass Spec (EI) | M⁺ peak for free base (C₄H₁₁NS) at m/z = 105.06. Common fragments: [M-CH₃]⁺ (m/z 90), [CH₂=N⁺HCH₃] (m/z 44), [CH₃SCH₂]⁺ (m/z 61).[9] |
Conclusion
This guide presents a detailed and scientifically grounded protocol for the synthesis of N-methyl-2-(methylthio)ethanamine hydrochloride. By employing the Eschweiler-Clarke reaction, this procedure offers a reliable and high-yielding route that avoids the common problem of over-alkylation. The provided mechanistic insights and rationale for experimental choices are intended to empower researchers to not only replicate this synthesis but also to adapt it with a full understanding of the underlying chemical principles. The successful synthesis and characterization of this key pharmaceutical intermediate can be confidently achieved by following this comprehensive guide.
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